CCR4 Binding Affinity: Differentiation from 2-Methoxyphenyl Regioisomer via Patent-Disclosed SAR
In the SAR landscape of piperazinyl pyrimidine CCR4 antagonists described in US-9493453-B2, the 4-methoxyphenyl substitution on the piperazine nitrogen is associated with higher CCR4 binding affinity compared with the 2-methoxyphenyl regioisomer [1]. While individual numerical IC50 values for the 4-methoxy and 2-methoxy analogs are not publicly extractable from the patent text in this analysis, the patent explicitly teaches that para-substituted phenyl groups on the piperazine ring are preferred for optimal CCR4 antagonism [1].
| Evidence Dimension | CCR4 receptor binding affinity (qualitative SAR rank order) |
|---|---|
| Target Compound Data | 4-Methoxyphenyl substitution on piperazine (target compound) |
| Comparator Or Baseline | 2-Methoxyphenyl regioisomer (2-[4-(2-methoxyphenyl)piperazin-1-yl]-5-(phenylsulfonyl)pyrimidin-4-amine) |
| Quantified Difference | Directional preference for 4-substitution over 2-substitution based on patent SAR teaching; exact fold-difference not publicly tabulated for this specific pair |
| Conditions | CCR4 receptor binding assay as referenced in US-9493453-B2 patent family |
Why This Matters
Selecting the 4-methoxyphenyl isomer rather than the 2-methoxyphenyl isomer is critical for achieving the intended CCR4 potency, because the regioisomer may have significantly reduced receptor engagement.
- [1] Li S, Wang Y, Xiao J, et al. (Inventors); Institute of Pharmacology and Toxicology, Academy of Military Medical Sciences, PLA China; University of Beijing (Assignees). Piperazinyl pyrimidine derivatives, preparation method and use thereof. United States Patent US-9493453-B2. Granted November 15, 2016. View Source
